[4-(Methoxymethyl)phenyl]hydrazine
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Overview
Description
[4-(Methoxymethyl)phenyl]hydrazine is an organic compound with the molecular formula C8H12N2O It is a derivative of phenylhydrazine, where a methoxymethyl group is attached to the para position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of [4-(Methoxymethyl)phenyl]hydrazine typically involves the reaction of 4-methoxybenzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The product is then purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
[4-(Methoxymethyl)phenyl]hydrazine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azobenzenes or nitroso derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Azobenzenes, nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
[4-(Methoxymethyl)phenyl]hydrazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of [4-(Methoxymethyl)phenyl]hydrazine involves its interaction with various molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The methoxymethyl group may enhance the compound’s lipophilicity, facilitating its penetration into cells and tissues.
Comparison with Similar Compounds
Similar Compounds
Phenylhydrazine: A parent compound with similar reactivity but lacks the methoxymethyl group.
4-Methoxyphenylhydrazine: Similar structure but with a methoxy group instead of a methoxymethyl group.
4-(Trifluoromethyl)phenylhydrazine: Contains a trifluoromethyl group, which significantly alters its chemical properties.
Uniqueness
[4-(Methoxymethyl)phenyl]hydrazine is unique due to the presence of the methoxymethyl group, which can influence its reactivity and biological activity. This structural feature may enhance its potential as a versatile intermediate in organic synthesis and its efficacy in medicinal applications.
Properties
Molecular Formula |
C8H12N2O |
---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
[4-(methoxymethyl)phenyl]hydrazine |
InChI |
InChI=1S/C8H12N2O/c1-11-6-7-2-4-8(10-9)5-3-7/h2-5,10H,6,9H2,1H3 |
InChI Key |
WPYMGNFTVGSSAE-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC=C(C=C1)NN |
Origin of Product |
United States |
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